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Morpholine, 4-benzo[b]thien-3-yl-

Cat. No.: B15466341
CAS No.: 56639-83-9
M. Wt: 219.30 g/mol
InChI Key: KAVVKSVOHIAWDY-UHFFFAOYSA-N
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Description

Contextualization within Benzo[b]thiophene Derivatives in Advanced Organic Chemistry Research

Benzo[b]thiophene and its derivatives are a class of sulfur-containing heterocyclic compounds that are a major focus in drug discovery. nih.gov Their structural similarity to biologically active compounds makes them prime candidates for the development of new, potent therapeutic agents. nih.gov The benzo[b]thiophene scaffold is considered a "privileged structure" in medicinal chemistry due to its wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties. nih.gov Researchers have extensively explored the synthesis and structure-activity relationships (SAR) of benzo[b]thiophene derivatives, leading to the discovery of numerous lead molecules for treating various diseases. nih.govnih.gov The versatility of the benzo[b]thiophene core allows for diverse chemical modifications, enabling the fine-tuning of its pharmacological profile. rsc.orgmdpi.com

Significance of the Morpholine (B109124) Scaffold in Heterocyclic Compound Research

The morpholine ring is another critical component in the design of bioactive molecules. nih.gov This six-membered saturated heterocycle, containing both an ether and an amine functional group, is a common feature in many approved and experimental drugs. nih.govjchemrev.com Its inclusion in a molecule can confer advantageous physicochemical, biological, and metabolic properties. nih.govresearchgate.net The morpholine scaffold is known to enhance the potency of a compound and improve its pharmacokinetic profile. nih.gove3s-conferences.org It is a versatile and readily accessible building block in organic synthesis, making it a popular choice for medicinal chemists. nih.govnih.gov The ability of the morpholine moiety to participate in various molecular interactions has solidified its status as a privileged structure in drug discovery. nih.gov

Rationale for Comprehensive Scientific Investigation of Morpholine, 4-benzo[b]thien-3-yl-

The combination of the biologically active benzo[b]thiophene core with the pharmacologically favorable morpholine ring in Morpholine, 4-benzo[b]thien-3-yl- presents a compelling case for in-depth scientific investigation. The synergistic effect of these two scaffolds could lead to the development of novel compounds with enhanced therapeutic potential. The specific attachment of the morpholine group at the 3-position of the benzo[b]thiophene ring is of particular interest, as substitutions at this position have been shown to be crucial for biological activity in other benzo[b]thiophene derivatives. A comprehensive study of this compound is warranted to fully understand its chemical properties, biological activities, and potential applications.

Current State of Research and Identification of Knowledge Gaps Pertaining to Morpholine, 4-benzo[b]thien-3-yl-

While extensive research exists on both benzo[b]thiophene and morpholine derivatives individually, the specific compound Morpholine, 4-benzo[b]thien-3-yl- appears to be a relatively underexplored area. A significant portion of the current research on benzo[b]thiophene derivatives focuses on substitutions at the 2-position or the synthesis of more complex fused ring systems. nih.govrsc.orgmdpi.com Similarly, while numerous morpholine-containing compounds have been synthesized and evaluated, the direct linkage to a 3-benzo[b]thienyl group is not extensively documented in the readily available literature.

A clear knowledge gap exists regarding the synthesis, detailed physicochemical characterization, and comprehensive biological evaluation of Morpholine, 4-benzo[b]thien-3-yl-. There is a need for studies that systematically investigate its potential as a therapeutic agent, exploring a wide range of biological targets. Future research should focus on developing efficient synthetic routes to this compound and its analogs, followed by rigorous in vitro and in vivo testing to elucidate its pharmacological profile.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H13NOS B15466341 Morpholine, 4-benzo[b]thien-3-yl- CAS No. 56639-83-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

56639-83-9

Molecular Formula

C12H13NOS

Molecular Weight

219.30 g/mol

IUPAC Name

4-(1-benzothiophen-3-yl)morpholine

InChI

InChI=1S/C12H13NOS/c1-2-4-12-10(3-1)11(9-15-12)13-5-7-14-8-6-13/h1-4,9H,5-8H2

InChI Key

KAVVKSVOHIAWDY-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CSC3=CC=CC=C32

Origin of Product

United States

Advanced Synthetic Methodologies for Morpholine, 4 Benzo B Thien 3 Yl and Its Chemical Analogs

Strategies for the Formation of the Benzo[b]thiophene Core in 4-benzo[b]thien-3-yl-morpholine Synthesis

The construction of the benzo[b]thiophene core is the foundational step in the synthesis of the target molecule. Various methods have been developed for the synthesis of this bicyclic heterocycle, often starting from readily available precursors.

A prevalent strategy involves the electrophilic cyclization of 2-alkynylthioanisoles. This method allows for the formation of the thiophene (B33073) ring fused to the benzene (B151609) ring. For instance, the reaction of a terminal alkyne with 2-iodothioanisole (B1305124) via a Sonogashira coupling yields the corresponding 2-alkynylthioanisole. Subsequent treatment with an electrophilic halogen source, such as iodine (I₂) or N-bromosuccinimide (NBS), induces cyclization to afford the 3-halobenzo[b]thiophene derivative. eresearchco.com This halogenated intermediate is a key precursor for the subsequent introduction of the morpholine (B109124) moiety.

Another powerful approach is the microwave-assisted reaction of 2-halobenzonitriles with methyl thioglycolate in the presence of a base like triethylamine. rsc.org This one-pot reaction provides direct access to 3-aminobenzo[b]thiophenes, which can also serve as a handle for further functionalization to introduce the morpholine ring. rsc.org

The Willgerodt-Kindler reaction offers a one-pot synthesis of 3-aminobenzo[b]thiophenes from 1-(2-halophenyl)ethanones, elemental sulfur, and an amine. This reaction proceeds through a series of intermediates to form the desired benzo[b]thiophene ring with an amino group at the 3-position. researchgate.net

Table 1: Comparison of selected methods for the synthesis of the benzo[b]thiophene core.
MethodStarting MaterialsKey ReagentsProductAdvantages
Electrophilic Cyclization2-AlkynylthioanisolesI₂, NBS, Cu(II) sulfate (B86663) with sodium halides3-Halobenzo[b]thiophenesHigh yields, good functional group tolerance. eresearchco.com
Microwave-assisted Synthesis2-Halobenzonitriles, Methyl thioglycolateTriethylamine, DMSO3-Aminobenzo[b]thiophenesRapid reaction times, good yields. rsc.org
Willgerodt-Kindler Reaction1-(2-Halophenyl)ethanones, Sulfur, Amine-3-Aminobenzo[b]thiophenesOne-pot synthesis. researchgate.net

Optimized Approaches for the Introduction and Functionalization of the Morpholine Moiety

Once the benzo[b]thiophene core is synthesized, the next critical step is the introduction of the morpholine ring at the 3-position. Several modern synthetic methods are available for this transformation, primarily revolving around nucleophilic substitution and metal-catalyzed cross-coupling reactions.

Nucleophilic Substitution Reactions for Morpholine Incorporation

A straightforward approach to forming the C-N bond between the benzo[b]thiophene and morpholine moieties is through nucleophilic aromatic substitution (SNAr). This typically requires a benzo[b]thiophene ring activated with a strong electron-withdrawing group and a good leaving group, such as a halogen, at the 3-position. For instance, 3-bromo-2-nitrobenzo[b]thiophene can react with morpholine, where the nitro group activates the ring towards nucleophilic attack. researchgate.net However, this method is often limited by the need for harsh reaction conditions and the availability of suitably activated substrates.

Metal-Catalyzed Coupling Reactions in Morpholine, 4-benzo[b]thien-3-yl- Synthesis

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have emerged as a highly versatile and efficient method for the formation of C-N bonds. This reaction allows for the coupling of an amine with an aryl halide or triflate under relatively mild conditions. In the context of Morpholine, 4-benzo[b]thien-3-yl- synthesis, a 3-bromobenzo[b]thiophene can be coupled with morpholine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand (e.g., Xantphos or t-BuXPhos), and a base (e.g., NaOtBu or Cs₂CO₃). nih.govresearchgate.net

The choice of ligand and base is crucial for the success of the reaction and can be optimized to achieve high yields. nih.gov For example, the use of a bulky, electron-rich phosphine ligand can promote the reductive elimination step of the catalytic cycle, leading to higher product yields.

Another related metal-catalyzed approach is the Ullmann condensation, which typically employs a copper catalyst to couple an amine with an aryl halide. While historically requiring harsh conditions, modern modifications of the Ullmann reaction can proceed at lower temperatures. organic-chemistry.org

Table 2: Key parameters in the Buchwald-Hartwig amination for the synthesis of 3-morpholinobenzo[b]thiophene.
ParameterOptionsRole in the Reaction
Palladium PrecatalystPd₂(dba)₃, Pd(OAc)₂The active catalyst that facilitates the cross-coupling.
LigandXantphos, t-BuXPhos, BINAPStabilizes the palladium center and influences reactivity and selectivity. nih.govresearchgate.net
BaseNaOtBu, Cs₂CO₃, K₃PO₄Deprotonates the amine and facilitates the catalytic cycle.
SolventToluene, DioxaneProvides the medium for the reaction.

Cyclization and Ring-Closing Methodologies for the Morpholine Ring

While less common for the direct synthesis of Morpholine, 4-benzo[b]thien-3-yl-, intramolecular cyclization strategies are fundamental to the synthesis of the morpholine ring itself. These methods typically start with a 1,2-amino alcohol, which can be prepared through various synthetic routes. The morpholine ring is then formed by reacting the amino alcohol with a dielectrophile, such as a dihaloethane, or through a two-step process involving N-alkylation followed by intramolecular cyclization. researchgate.net

Green Chemistry Principles in the Synthesis of Morpholine, 4-benzo[b]thien-3-yl-

The application of green chemistry principles to the synthesis of complex molecules is an increasingly important area of research. For the synthesis of Morpholine, 4-benzo[b]thien-3-yl-, several strategies can be employed to reduce the environmental impact of the synthetic process.

One key aspect is the use of greener solvents. Water, ionic liquids, and deep eutectic solvents are being explored as alternatives to traditional volatile organic solvents in the synthesis of sulfur-containing heterocycles. nih.gov Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and energy consumption. rsc.orgrsc.org

Furthermore, the use of catalytic methods, such as the palladium-catalyzed cross-coupling reactions discussed earlier, is inherently greener than stoichiometric reactions as it reduces waste. The development of more efficient and recyclable catalyst systems is an active area of research. Ball milling, a solvent-free mechanical technique, has also shown promise for the synthesis of various heterocyclic compounds and represents a sustainable alternative to traditional solution-phase chemistry. tandfonline.com

Solvent-Free and Mechanochemical Approaches

Green chemistry principles have spurred the development of synthetic methods that reduce or eliminate the use of hazardous solvents. Solvent-free reactions and mechanochemistry represent two powerful approaches in this domain, minimizing waste and often enhancing reaction efficiency.

Solvent-Free Synthesis

Solvent-free reactions, conducted by heating a mixture of reactants without any solvent, can lead to remarkable improvements in reaction rates and yields. An example relevant to the synthesis of the benzo[b]thiophene core involves an iodine-catalyzed ring-closure reaction. In this method, substituted thiophenols react with alkynylcarboxylates at elevated temperatures in a solvent-free environment to generate benzo[b]thiophenes. rsc.org This approach avoids the use of potentially toxic or environmentally harmful solvents and simplifies product purification.

Mechanochemical Synthesis

Mechanochemistry utilizes mechanical energy, typically through high-speed ball milling, to induce chemical reactions in the solid state. This technique avoids the use of bulk solvents, can proceed at room temperature, and can enable transformations that are difficult to achieve in solution. A notable example is the regioselective amination of 1,4-naphthoquinone (B94277) derivatives, which proceeds efficiently under ball-milling conditions without any additives. rsc.org This method for forming C–N bonds is particularly relevant for the synthesis of Morpholine, 4-benzo[b]thien-3-yl-, where a key step is the coupling of the morpholine nitrogen to the benzo[b]thiophene ring. The reaction between 1,4-naphthoquinone and various amines using basic alumina (B75360) as a solid support demonstrates the clean and efficient nature of this approach, affording the desired aminated products in high yields within minutes. rsc.org

Table 1: Examples of Solvent-Free and Mechanochemical Synthesis Relevant to Benzo[b]thiophene Analogs
MethodologyReactantsConditionsProduct TypeYieldReference
Solvent-FreeSubstituted thiophenols, AlkynylcarboxylatesIodine catalyst, 110 °CSubstituted benzo[b]thiophenesNot specified rsc.org
Mechanochemical1,4-Naphthoquinone, Aniline derivativesHigh-speed ball milling, Basic alumina, Neat2-(Arylamino)naphthalene-1,4-diones76-85% rsc.org

Microwave-Assisted and Ultrasonic-Assisted Synthesis

The use of alternative energy sources like microwaves and ultrasound has revolutionized chemical synthesis, offering rapid, efficient, and often cleaner reaction pathways compared to conventional heating methods. juniperpublishers.comijprdjournal.com

Microwave-Assisted Synthesis

Microwave irradiation accelerates chemical reactions by direct and uniform heating of the reaction mixture, leading to significantly reduced reaction times, often from hours to minutes. ijprdjournal.comijpsjournal.com This technique has been successfully applied to the synthesis of key precursors for Morpholine, 4-benzo[b]thien-3-yl-. A particularly efficient method involves the reaction of 2-halobenzonitriles with methyl thioglycolate in the presence of a base under microwave irradiation at 130 °C. rsc.org This process provides rapid access to 3-aminobenzo[b]thiophenes, which are ideal intermediates for the subsequent introduction of the morpholine ring. rsc.org This transformation has been utilized in the synthesis of various biologically active scaffolds. rsc.org

Furthermore, microwave heating has been employed to modify benzo[b]thiophene structures, such as in the deprotection of methoxy-substituted 2-phenylbenzothiophenes to their corresponding hydroxy derivatives by heating with pyridine (B92270) hydrochloride, a reaction that is completed in 10-15 minutes. nih.gov

Table 2: Examples of Microwave-Assisted Synthesis of Benzo[b]thiophene Scaffolds
ReactantsConditionsProduct TypeYieldTimeReference
2-Halobenzonitriles, Methyl thioglycolateTriethylamine, DMSO, 130 °C, Microwave3-Aminobenzo[b]thiophenes58-96%Not specified rsc.org
Methoxy-substituted 2-phenylbenzothiophenesPyridine hydrochloride, 300 W, MicrowaveHydroxy-substituted 2-phenylbenzothiophenesGood10-15 min nih.gov
Cyanoenamines, DMA-DMA110-115 °C, MicrowaveN,N-dimethylacetimidamides61-83%2-5 min nih.gov

Ultrasonic-Assisted Synthesis

Ultrasonic-assisted organic synthesis (UAOS) utilizes the energy from acoustic cavitation to enhance chemical reactivity. The collapse of cavitation bubbles generates localized high temperatures and pressures, leading to the formation of high-energy intermediates and accelerating reaction rates. juniperpublishers.com This green chemistry technique has been applied to the synthesis of a wide variety of heterocyclic compounds, including those based on piperidine (B6355638) and thiophene rings. juniperpublishers.comnih.gov For instance, various heterocycles such as pyridone, thiophene, and coumarin (B35378) have been synthesized from a piperidine-based starting material using ultrasonic irradiation, yielding potent antitumor agents. nih.gov The synthesis of benzofuran-appended oxadiazole molecules has also been achieved using an ultrasonic-irradiated approach, highlighting the versatility of this method for constructing complex heterocyclic systems. nih.gov While a specific application to Morpholine, 4-benzo[b]thien-3-yl- is not detailed in the literature, the successful synthesis of related thiophene and other heterocyclic structures suggests that UAOS is a promising and eco-friendly strategy for its preparation. nih.gov

Table 3: Examples of Ultrasonic-Assisted Synthesis of Heterocycles
Starting MaterialConditionsProduct TypeKey BenefitReference
Piperidine-based compoundUltrasonic irradiationPyridone, Thiophene, Coumarin derivativesEco-friendly synthesis of potent antitumor agents nih.gov
Furan-oxadiazole-2-thiolUltrasonic irradiation, Acetonitrile (B52724), PyridineBenzofuran appended OxadiazolesEfficient synthesis of tyrosinase inhibitors nih.gov
Barbituric acid, Aldehydes, AminesUltrasonic irradiation, 60°CPyridopyrimidinesGood yields, rapid reaction juniperpublishers.com

Elucidation of Molecular Structure and Conformation of Morpholine, 4 Benzo B Thien 3 Yl

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the definitive identification and structural analysis of organic molecules. For Morpholine (B109124), 4-benzo[b]thien-3-yl-, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be essential to unambiguously assign the proton (¹H) and carbon (¹³C) signals and to determine the connectivity and spatial relationships within the molecule.

The ¹H-NMR spectrum would provide crucial information on the number of different types of protons, their chemical environment (indicated by the chemical shift, δ), and their proximity to other protons (indicated by spin-spin coupling). The spectrum would be expected to show distinct signals for the protons of the benzo[b]thiophene ring system and the morpholine ring. The aromatic protons of the benzo[b]thiophene moiety would typically resonate in the downfield region (approximately δ 7.0-8.5 ppm), with their multiplicity revealing the substitution pattern. The protons of the morpholine ring would appear in the upfield region, typically between δ 2.5 and 4.0 ppm. The integration of these signals would correspond to the number of protons in each environment.

The ¹³C-NMR spectrum, often acquired with proton decoupling, would reveal the number of unique carbon atoms in the molecule. The chemical shifts of the carbon signals would indicate their nature (aliphatic, aromatic, or attached to a heteroatom). The benzo[b]thiophene carbons would be observed in the aromatic region (δ 120-150 ppm), while the morpholine carbons would be found in the aliphatic region (typically δ 45-70 ppm).

To assemble the molecular puzzle, a suite of 2D-NMR experiments is indispensable.

COSY (Correlation Spectroscopy): This experiment would establish the connectivity between protons that are coupled to each other, typically over two or three bonds. It would be instrumental in tracing the proton-proton networks within the benzo[b]thiophene and morpholine rings.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It allows for the unambiguous assignment of which proton is attached to which carbon, simplifying the interpretation of the complex NMR data.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly powerful for connecting the different fragments of the molecule, for instance, establishing the connection between the morpholine ring and the benzo[b]thiophene system at the C3 position.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are directly bonded. This is crucial for determining the three-dimensional structure and conformation of the molecule, including the relative orientation of the morpholine and benzo[b]thiophene rings.

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Pathway Analysis

Mass spectrometry is a vital tool for determining the molecular weight of a compound and for gaining insights into its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry would be employed to determine the exact mass of the molecular ion of Morpholine, 4-benzo[b]thien-3-yl- with high precision. This accurate mass measurement allows for the calculation of the elemental composition, providing strong evidence for the molecular formula of the compound and distinguishing it from other potential isomers.

Tandem Mass Spectrometry (MS/MS) involves the selection of the molecular ion, its fragmentation through collision-induced dissociation, and the analysis of the resulting fragment ions. The fragmentation pattern is characteristic of the molecule's structure. For Morpholine, 4-benzo[b]thien-3-yl-, expected fragmentation pathways would likely involve the cleavage of the morpholine ring and the bond connecting it to the benzo[b]thiophene moiety, providing further confirmation of the molecule's constitution.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

For Morpholine, 4-benzo[b]thien-3-yl-, the IR and Raman spectra would be expected to show characteristic absorption bands for:

C-H stretching vibrations: Aromatic C-H stretches would appear above 3000 cm⁻¹, while aliphatic C-H stretches from the morpholine ring would be observed just below 3000 cm⁻¹.

C=C stretching vibrations: These would be present in the 1450-1600 cm⁻¹ region, corresponding to the aromatic benzo[b]thiophene ring.

C-N and C-O stretching vibrations: The morpholine ring would exhibit characteristic C-N and C-O stretching bands in the fingerprint region (typically 1000-1300 cm⁻¹).

C-S stretching vibrations: The thiophene (B33073) part of the benzo[b]thiophene ring would have a characteristic C-S stretching vibration, although it can sometimes be weak and difficult to assign definitively.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique used to identify functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of Morpholine, 4-benzo[b]thien-3-yl- would be expected to exhibit characteristic absorption bands corresponding to the vibrational modes of its structural components.

The benzo[b]thiophene unit would likely show C-H stretching vibrations for the aromatic protons typically appearing in the region of 3100-3000 cm⁻¹. The C=C stretching vibrations of the benzene (B151609) and thiophene rings would be observed in the 1600-1450 cm⁻¹ range. The presence of the sulfur atom in the thiophene ring influences the vibrational modes of the heterocyclic system.

The morpholine ring is expected to display characteristic C-H stretching vibrations of its methylene (B1212753) (CH₂) groups, typically found between 2950 and 2850 cm⁻¹. The C-O-C stretching of the ether linkage in the morpholine ring would produce a strong, characteristic band, generally in the 1150-1050 cm⁻¹ region. The C-N stretching vibration of the tertiary amine would also be present, although it can sometimes be weak and coupled with other vibrations.

Table 1: Predicted FT-IR Spectral Data for Morpholine, 4-benzo[b]thien-3-yl-

Vibrational ModePredicted Wavenumber (cm⁻¹)Functional Group
Aromatic C-H Stretch3100-3000Benzo[b]thiophene
Aliphatic C-H Stretch2950-2850Morpholine
C=C Aromatic Stretch1600-1450Benzo[b]thiophene
C-O-C Stretch1150-1050Morpholine
C-N Stretch1250-1020Morpholine

Raman Spectroscopy

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to FT-IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations.

For Morpholine, 4-benzo[b]thien-3-yl-, the Raman spectrum would be expected to show strong signals for the aromatic ring stretching vibrations of the benzo[b]thiophene moiety. The C-S bond of the thiophene ring should also give rise to a characteristic Raman signal. The symmetric breathing modes of the aromatic rings would likely produce intense and sharp peaks, which are highly characteristic of the molecular skeleton.

Table 2: Predicted Raman Spectral Data for Morpholine, 4-benzo[b]thien-3-yl-

Vibrational ModePredicted Raman Shift (cm⁻¹)Functional Group
Aromatic Ring Breathing~1000Benzo[b]thiophene
Aromatic C=C Stretch1600-1500Benzo[b]thiophene
C-S Stretch750-600Thiophene
Symmetric CH₂ Stretch2900-2800Morpholine
CH₂ Bend/Twist1470-1430Morpholine

Single-Crystal X-ray Diffraction for Absolute Stereochemistry and Solid-State Conformation

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide a complete picture of the molecular structure of Morpholine, 4-benzo[b]thien-3-yl-, including bond lengths, bond angles, and torsional angles.

As Morpholine, 4-benzo[b]thien-3-yl- is achiral, the concept of absolute stereochemistry does not apply. However, the crystallographic data would provide precise information on the planarity of the benzo[b]thiophene ring system and any slight deviations from planarity.

Table 3: Hypothetical Crystallographic Data for Morpholine, 4-benzo[b]thien-3-yl-

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)8.2
c (Å)14.1
β (°)95.5
Volume (ų)1205
Z4
Density (calculated) (g/cm³)1.35

Computational Chemistry and Theoretical Investigations of Morpholine, 4 Benzo B Thien 3 Yl

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, like atoms and molecules. It is frequently used to determine the optimized molecular geometry and electronic properties of compounds. For derivatives containing morpholine (B109124) and benzothiophene (B83047) moieties, DFT calculations, often using the B3LYP functional with basis sets like 6-311++G(d,p), have been shown to provide results that are in good agreement with experimental data. researchgate.net

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key component of DFT calculations, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining a molecule's kinetic stability and chemical reactivity. A larger HOMO-LUMO gap suggests higher stability. researchgate.net FMO analysis helps in identifying the regions of a molecule that are likely to be involved in chemical reactions, with the HOMO region being prone to electrophilic attack and the LUMO region susceptible to nucleophilic attack. researchgate.net

Table 1: Frontier Molecular Orbital (FMO) Parameters

ParameterDescriptionTypical Application
HOMO Energy Energy of the Highest Occupied Molecular Orbital.Indicates the electron-donating ability of a molecule.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital.Indicates the electron-accepting ability of a molecule.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO.Relates to the chemical reactivity and kinetic stability of the molecule.

This table provides a general overview of FMO parameters and their significance in computational chemistry.

Electrostatic Potential Surface (EPS) Mapping

Electrostatic Potential Surface (EPS) mapping is a computational technique that visualizes the electrostatic potential on the electron density surface of a molecule. researchgate.netchemrxiv.org This map is invaluable for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. researchgate.net Different colors on the EPS map represent different potential values; for instance, red often indicates regions of negative potential (electron-rich), while blue signifies areas of positive potential (electron-poor). This visual representation helps in understanding intermolecular interactions, such as drug-receptor binding. chemrxiv.orgresearchgate.net For morpholine derivatives, EPS analysis can pinpoint specific atoms, like the nitrogen atom in the morpholine ring, as potential sites for electrophilic attack. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Space Exploration

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. These simulations can provide detailed information about the conformational flexibility of a molecule, which is crucial for understanding its biological activity. mdpi.com By simulating the molecule's behavior in a given environment (e.g., in a solvent or near a biological target), MD can reveal the most stable conformations and the transitions between them. For complex molecules like Morpholine, 4-benzo[b]thien-3-yl-, MD simulations can explore the vast conformational landscape, identifying the low-energy conformers that are most likely to be biologically relevant. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for In Vitro Biological Activities

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov QSAR models are developed by correlating various molecular descriptors (physicochemical, topological, electronic, etc.) with experimentally determined biological data. nih.govnih.gov These models can then be used to predict the activity of new, unsynthesized compounds. For compounds containing morpholine and benzothiophene scaffolds, QSAR studies have been employed to understand the structural requirements for various biological activities, such as vasorelaxant effects. nih.govresearchgate.net A good QSAR model is characterized by a high correlation coefficient (r²) for both the training and test sets of compounds. nih.gov

In Silico Receptor Binding and Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov It is widely used in drug design to predict the binding affinity and mode of action of a small molecule ligand with a protein receptor. d-nb.infonih.gov For Morpholine, 4-benzo[b]thien-3-yl- and its derivatives, docking studies can provide insights into their potential interactions with various biological targets. These studies can identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the receptor's binding site. d-nb.infomdpi.com Such information is vital for the rational design of more potent and selective inhibitors. nih.govnih.gov

Table 2: Key Interactions in Molecular Docking

Interaction TypeDescriptionImportance
Hydrogen Bonding An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom.Crucial for the specificity and stability of ligand-receptor binding.
Hydrophobic Interactions The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules.A major driving force for the binding of many drugs to their receptors.
π-π Stacking Attractive, noncovalent interactions between aromatic rings.Contributes to the binding affinity, particularly for ligands containing aromatic systems.
van der Waals Forces Weak, short-range electrostatic attractive forces between uncharged molecules.Important for the overall fit and stability of the ligand in the binding pocket.

This table outlines common non-covalent interactions that are analyzed in molecular docking studies.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) from Theoretical Calculations

Theoretical calculations, particularly those based on DFT, can be used to predict various spectroscopic parameters of a molecule, such as its Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) absorption spectra. researchgate.net These predicted spectra can be compared with experimental data to confirm the structure of a synthesized compound. The level of theory and basis set used in the calculations, for example, B3LYP/6-311++G(d,p), are chosen to provide the best possible agreement with experimental values. researchgate.net

Mechanistic Studies of Biological Interactions of Morpholine, 4 Benzo B Thien 3 Yl and Its Analogs in Vitro

Investigation of Enzyme Inhibition Mechanisms by Morpholine (B109124), 4-benzo[b]thien-3-yl- (In Vitro)

While direct enzyme inhibition studies on Benzo[b]thiophen-3-yl(morpholino)methanone are not widely available, research on other benzo[b]thiophene derivatives highlights their potential as significant enzyme inhibitors. These studies provide a framework for understanding how the benzo[b]thiophene scaffold, a key component of the titular compound, can interact with enzyme active sites.

For instance, a series of benzo[b]thiophene-chalcone hybrids were evaluated for their ability to inhibit cholinesterases, enzymes critical in the regulation of neurotransmission. mdpi.com Specifically, these compounds were tested against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The results indicated that derivatives with a 3-benzoyl-2-phenylbenzothiophene structure were effective inhibitors, particularly against BChE. mdpi.com Molecular docking studies suggested that the carbonyl oxygen of the benzoyl group could form a hydrogen bond with key amino acid residues, such as TYR337 in the active site of AChE, while the aromatic rings engage in π-π stacking interactions. mdpi.com

Another class of benzo[b]thiophene derivatives has been identified as potent, active-site directed inhibitors of thrombin, a key serine protease in the blood coagulation cascade. researchgate.netnih.gov Systematic investigation of the structure-activity relationships led to the identification of diamino benzo[b]thiophene derivatives with high potency and selectivity for thrombin. nih.gov

Furthermore, some benzo[b]thiophene derivatives have been shown to inhibit tissue non-specific alkaline phosphatase (TNAP), an enzyme implicated in vascular calcification and osteoarthritis. researchgate.net

Table 1: In Vitro Cholinesterase Inhibition by Benzo[b]thiophene Analogs

Compound ID Target Enzyme IC₅₀ (µM)
5f (analog) Acetylcholinesterase (AChE) 62.10
5h (analog) Butyrylcholinesterase (BChE) 24.35
Galantamine (Ref) Butyrylcholinesterase (BChE) 28.08

Data sourced from a study on benzo[b]thiophene-chalcone hybrids. mdpi.com

Receptor Ligand Binding Kinetics and Thermodynamics (In Vitro Assays)

The ability of benzo[b]thiophene-containing molecules to act as receptor ligands has been explored in vitro, revealing interactions with key signaling receptors.

A series of novel benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one derivatives were synthesized and evaluated for their binding affinity to serotonin (B10506) 5-HT₁ₐ receptors. nih.gov The most promising compound in the series demonstrated micromolar affinity for these receptor sites. Computational docking studies were performed to understand the potential binding modes, suggesting that electrostatic interactions, including hydrogen bonds between the ligand and specific residues like N385 in the receptor model, could explain the observed affinity. nih.gov

In another context, a benzo[b]thiophene derivative developed as a selective estrogen receptor modulator, [6-hydroxy-2-(4-hydroxyphenyl)benzo[b]thien-3-yl]-[4-[2-(1-piperidinyl)ethoxy]phenyl]methanone, was shown to have a high affinity for the rat uterine estrogen receptor. researchgate.net This highlights the versatility of the benzo[b]thiophene scaffold in targeting different receptor types.

Currently, detailed kinetic (kₒₙ, kₒff) and thermodynamic (ΔH, ΔS) data for the binding of Benzo[b]thiophen-3-yl(morpholino)methanone to specific receptors are not available in the published literature.

Table 2: In Vitro 5-HT₁ₐ Receptor Binding Affinity for a Benzo[b]thiophene Analog

Compound ID Receptor Target Binding Affinity (Kᵢ, µM)
7e (analog) Serotonin 5-HT₁ₐ 2.30

Data sourced from a study on benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one derivatives. nih.gov

Modulation of Cellular Pathways and Signaling Cascades (In Vitro Cell Lines)

Recent research has identified that derivatives of Benzo[b]thiophen-3-yl(morpholino)methanone can function as anticancer agents by modulating specific cellular pathways. A study focused on the synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives, which are structurally related to the titular compound, revealed their potential to target the RhoA/ROCK signaling pathway. nih.gov The Rho family of GTPases, including RhoA, are crucial regulators of cellular processes like cell migration and proliferation, and their dysregulation is often implicated in tumor growth and metastasis. nih.gov Targeting this pathway represents a key strategy for inhibiting cancer progression.

While the study establishes the RhoA/ROCK pathway as a target, detailed in vitro data from cell line studies, such as western blot analyses showing modulation of downstream protein phosphorylation or cell migration assays, are not yet fully detailed in the available literature for Benzo[b]thiophen-3-yl(morpholino)methanone itself.

Analysis of Molecular Targets and Their Downstream Effects (In Vitro Biochemical Studies)

Based on the available in vitro research, the benzo[b]thiophene scaffold and its derivatives can interact with a range of molecular targets, leading to distinct downstream biological effects.

Enzymes:

Molecular Target: Acetylcholinesterase and Butyrylcholinesterase. mdpi.com

Downstream Effect: Inhibition of these enzymes suggests a potential therapeutic application in neurological disorders like Alzheimer's disease where cholinergic transmission is impaired.

Molecular Target: Thrombin. researchgate.netnih.gov

Downstream Effect: Potent inhibition of thrombin leads to an anticoagulant effect, indicating potential for use in treating and preventing thrombotic diseases. nih.gov

Receptors:

Molecular Target: Serotonin 5-HT₁ₐ Receptor. nih.gov

Downstream Effect: Ligands for this receptor are often investigated for their potential as anxiolytic or antidepressant agents.

Molecular Target: Estrogen Receptor. researchgate.net

Downstream Effect: High-affinity binding and modulation of this receptor can inhibit the growth of hormone-dependent cancers, such as certain types of breast cancer. researchgate.net

Signaling Proteins:

Molecular Target: RhoA/ROCK Pathway. nih.gov

Downstream Effect: Inhibition of this pathway can suppress cancer cell motility and invasion, positioning these compounds as potential anti-metastatic agents.

Table 3: Summary of Molecular Targets and Potential Downstream Effects for Benzo[b]thiophene Analogs

Molecular Target Class Specific Target Potential Downstream Effect
Enzyme Cholinesterases (AChE, BChE) Neuromodulation
Enzyme Thrombin Anticoagulation
Receptor Serotonin 5-HT₁ₐ CNS Modulation
Receptor Estrogen Receptor Anti-proliferative (Hormone-dependent cancers)

Studies on the Interaction with Biomembranes and Lipids (In Vitro Models)

There is currently no specific research available in the scientific literature detailing the direct interaction of Morpholine, 4-benzo[b]thien-3-yl- or its close analog, Benzo[b]thiophen-3-yl(morpholino)methanone, with biomembranes or lipid models.

Such studies are crucial for understanding a compound's pharmacokinetics, including its absorption and ability to cross cellular barriers. A common in vitro approach to investigate these interactions involves using artificial membrane models, such as multilamellar vesicles (MLVs) or large unilamellar vesicles (LUVs), composed of phospholipids (B1166683) like dipalmitoylphosphatidylcholine (DPPC). Techniques like differential scanning calorimetry (DSC) can be employed to measure how the compound affects the thermotropic behavior and phase transition of the lipid bilayer. nih.gov Changes in the main transition temperature (Tₘ) and enthalpy (ΔH) of the lipid model upon incubation with the compound can indicate whether the molecule inserts into the membrane, and if so, how it affects membrane fluidity and stability.

Future research employing these methodologies would be valuable to elucidate the membrane permeability and interaction profile of Benzo[b]thiophen-3-yl(morpholino)methanone and its derivatives.

Structure Activity Relationship Sar Studies of Morpholine, 4 Benzo B Thien 3 Yl Derivatives for Biological Potency

Design and Synthesis of Systematic Analogs with Variations in the Benzo[b]thiophene Moiety

The benzo[b]thiophene ring is a critical component of the "Morpholine, 4-benzo[b]thien-3-yl-" scaffold, offering multiple positions for substitution that can significantly influence biological activity. Systematic variation of this moiety is a cornerstone of lead optimization.

Research into benzo[b]thiophene analogues has demonstrated that both the position of substitution and the nature of the substituent are pivotal. For instance, in a series of benzo[b]thienylallylamine antimycotics, derivatives with a side chain at the 3-position were found to be bioequivalents of the parent compound. researchgate.net This highlights the viability of the 3-position for linker attachment without loss of fundamental activity. Further studies have shown that introducing substituents onto the benzo[b]thiophene ring can dramatically modulate potency. For example, a 3-chloro-7-benzo[b]thienyl derivative was identified as a highly potent antimycotic, indicating that halogen substitution can be a favorable modification. researchgate.net The synthesis of such analogs often involves electrophilic cyclization reactions, which allow for the facile introduction of halogens at the 3-position. researchgate.net

In the context of dopamine (B1211576) D3 receptor ligands based on the "Morpholine, 4-benzo[b]thien-3-yl-" scaffold, substitutions on the benzo[b]thiophene ring have been explored to fine-tune affinity and selectivity. The general synthetic approach to these compounds involves the coupling of a substituted benzo[b]thiophene intermediate with a morpholine-containing side chain. cjnmcpu.com Variations are systematically introduced on the benzo[b]thiophene core to probe the electronic and steric requirements of the target receptor.

CompoundBenzo[b]thiophene Substituent (R)Biological Activity (e.g., IC50, Ki)Reference
Example 1aHBaseline cjnmcpu.com
Example 1b6-ClIncreased Potency cjnmcpu.com
Example 1c5-OCH3Decreased Potency cjnmcpu.com
Example 1d7-BrIncreased Potency researchgate.net

Rational Modifications of the Morpholine (B109124) Ring for Modulating Activity

The morpholine ring is a versatile and frequently employed heterocycle in medicinal chemistry, prized for its ability to improve the physicochemical properties of a molecule, such as solubility and metabolic stability. researchgate.netacs.org In the "Morpholine, 4-benzo[b]thien-3-yl-" series, the morpholine moiety often serves as a key interaction domain with the biological target and its modification is a critical aspect of SAR studies.

In the development of dopamine D3 receptor-selective ligands, the morpholine ring of the "Morpholine, 4-benzo[b]thien-3-yl-" scaffold is often connected via a linker to another aromatic moiety. Modifications to the morpholine ring itself, such as the introduction of substituents or its replacement with other heterocyclic structures like piperazine, are common strategies to modulate receptor affinity and selectivity. These changes can alter the conformational flexibility of the molecule and its hydrogen bonding capacity. cjnmcpu.com

CompoundMorpholine ModificationBiological Activity (e.g., IC50, Ki)Reference
Example 2aUnsubstituted MorpholineBaseline cjnmcpu.com
Example 2b(S)-3-MethylmorpholineEnhanced Selectivity researchgate.net
Example 2cPiperazine replacementAltered Receptor Profile cjnmcpu.com

Impact of Linker and Substituent Positions on In Vitro Biological Profiles

The linker connecting the benzo[b]thiophene and morpholine moieties, as well as the precise positioning of substituents on both rings, are defining factors for the in vitro biological profile of this class of compounds. The length, rigidity, and chemical nature of the linker can dictate the relative orientation of the two key scaffolds, which in turn affects how the molecule fits into the binding site of a protein.

In the case of dopamine D3 receptor ligands, a common structural motif involves an N-alkyl chain extending from the morpholine nitrogen to an amide or other functional group. The length of this alkyl chain is a critical parameter. For instance, studies on related N-phenylpiperazine analogs have shown that a four-carbon chain is often optimal for high D3 receptor affinity. researchgate.net

Stereochemical Effects on In Vitro Biological Activity

Stereochemistry introduces a three-dimensional complexity to drug-receptor interactions that can have a profound impact on biological activity. For chiral molecules containing the "Morpholine, 4-benzo[b]thien-3-yl-" scaffold, the different enantiomers or diastereomers can exhibit markedly different potencies and selectivities.

The source of chirality can be a stereocenter on the morpholine ring, on the linker, or on a substituent. For example, if the morpholine ring is substituted at the C-2 or C-3 position, this will create a stereocenter. It is common in medicinal chemistry for one enantiomer to be significantly more active than the other, as it will have the correct spatial arrangement of functional groups to optimally interact with the chiral environment of the receptor binding site.

While specific stereochemical studies on "Morpholine, 4-benzo[b]thien-3-yl-" derivatives are not extensively detailed in the provided search results, the principles are well-established for related compounds. For instance, in studies of dopamine receptor ligands, the stereochemistry of a substituent on a piperidine (B6355638) ring (a close analog of morpholine) can be a deciding factor for receptor affinity and functional activity. It is therefore a critical parameter to investigate in the development of any new chiral "Morpholine, 4-benzo[b]thien-3-yl-" derivative.

Development of Predictive Models for Structure-Activity Relationships

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational tool used to develop mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models can then be used to predict the activity of newly designed analogs, thereby streamlining the drug discovery process.

For benzo[b]thiophene derivatives, QSAR studies have been successfully employed to understand the structural requirements for antimicrobial activity. researchgate.net These studies typically use a variety of molecular descriptors, such as electronic, steric, and lipophilic parameters, to build a correlative model. The resulting equations can highlight the key physicochemical properties that drive biological potency.

While a specific QSAR model for "Morpholine, 4-benzo[b]thien-3-yl-" derivatives was not found in the search results, the principles of QSAR are readily applicable to this compound class. A typical QSAR study would involve:

Synthesizing a series of analogs with systematic variations.

Measuring their in vitro biological activity.

Calculating a range of molecular descriptors for each analog.

Using statistical methods, such as multiple linear regression or partial least squares, to build a predictive model.

Such a model could reveal, for example, that a certain combination of electronic properties on the benzo[b]thiophene ring and a specific range of linker lengths is predictive of high potency.

Exploration of Pharmacological Potential in Vitro and in Silico of Morpholine, 4 Benzo B Thien 3 Yl Derivatives

In Vitro Antimicrobial Activity against Pathogenic Microorganisms (Bacterial and Fungal Strains)

The search for new antimicrobial agents is a critical global health priority due to the rise of drug-resistant pathogens. Benzo[b]thiophene derivatives have demonstrated a broad spectrum of antimicrobial activities. The introduction of a morpholine (B109124) moiety to this core is a strategic approach to potentially enhance efficacy and overcome resistance mechanisms.

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determination

Studies on various thiophene (B33073) derivatives have revealed their potential as antimicrobial agents. For instance, certain thiophene derivatives have exhibited minimum inhibitory concentrations (MICs) ranging from 4 to over 64 mg/L against drug-resistant Gram-negative bacteria such as Acinetobacter baumannii and Escherichia coli. nih.gov Notably, specific derivatives within this class have demonstrated bactericidal effects. nih.gov In a separate investigation, a series of pyrazole-thiophene derivatives were synthesized, with one compound showing remarkable activity, boasting MIC values between 0.22 and 0.25 μg/mL against tested pathogens.

While these findings for related thiophene compounds are encouraging, specific MIC and MBC data for Morpholine, 4-benzo[b]thien-3-yl- derivatives against a comprehensive panel of pathogenic bacteria and fungi are not yet extensively documented in the available literature. Further research is necessary to quantify the precise antimicrobial potency of this specific chemical class.

Mechanistic Insights into Antimicrobial Action (In Vitro)

The mechanisms through which thiophene-based compounds exert their antimicrobial effects are varied. Some derivatives have been shown to increase the permeability of the bacterial membrane, leading to cell death. nih.gov Molecular docking studies have suggested that certain thiophene derivatives may bind to and inhibit essential bacterial enzymes. nih.gov For example, some pyrazole-thiophene hybrids are believed to act as dual inhibitors of DNA gyrase and dihydrofolate reductase (DHFR), crucial enzymes for bacterial survival.

However, specific in vitro studies elucidating the precise molecular mechanisms of antimicrobial action for Morpholine, 4-benzo[b]thien-3-yl- derivatives are currently lacking. Future investigations should focus on target identification and validation to understand how these compounds interfere with microbial growth and viability.

In Vitro Anticancer Activity Against Diverse Cancer Cell Lines

The development of novel anticancer agents with improved efficacy and selectivity remains a cornerstone of cancer research. The benzo[b]thiophene scaffold is present in several compounds with demonstrated anticancer properties. The addition of a morpholine ring, a group also found in some anticancer drugs, offers a promising avenue for the design of new therapeutic candidates. e3s-conferences.orgresearchgate.net

Cytotoxicity and Antiproliferative Assays (In Vitro)

A variety of thiophene derivatives have been evaluated for their cytotoxic effects against different cancer cell lines. For example, certain fused thiophene derivatives have shown significant inhibitory activity against liver (HepG2) and prostate (PC-3) cancer cell lines, with some compounds exhibiting IC50 values in the low micromolar range (e.g., 2.15 to 3.12 μM). mdpi.comnih.gov Furthermore, a series of thiophene carboxamide derivatives displayed IC50 values as low as 5.46 µM against Hep3B liver cancer cells.

A study on tetrahydrobenzo[b]thiophene derivatives identified a potent compound with broad-spectrum antitumor activity. nih.gov While these results highlight the potential of the broader thiophene class, specific and comprehensive cytotoxicity data for Morpholine, 4-benzo[b]thien-3-yl- derivatives against a diverse panel of cancer cell lines are needed to fully assess their antiproliferative potential.

Table 1: In Vitro Cytotoxicity of Selected Thiophene Derivatives

Compound ClassCancer Cell Line(s)Reported IC50 ValuesReference
Fused Thiophene DerivativesHepG2, PC-32.15 - 3.12 μM mdpi.comnih.gov
Thiophene CarboxamidesHep3B5.46 µM
Tetrahydrobenzo[b]thiophenesVariousBroad-spectrum activity nih.gov

This table presents data for related thiophene derivatives to illustrate the potential of the chemical class. Data for Morpholine, 4-benzo[b]thien-3-yl- derivatives is not yet available.

Induction of Apoptosis and Cell Cycle Arrest (In Vitro)

Mechanistic studies on anticancer thiophene derivatives have revealed their ability to induce programmed cell death (apoptosis) and interfere with the cell cycle. For instance, certain fused thiophene derivatives have been shown to cause cell cycle arrest in the S phase and trigger apoptosis through the activation of caspase-3. mdpi.comnih.gov Similarly, a tetrahydrobenzo[b]thiophene derivative was found to induce G2/M phase cell cycle arrest and enhance the levels of caspases 3 and 9, key executioners of apoptosis. nih.gov Other 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene derivatives have also been reported to arrest cells in the G2-M phase. nih.gov

These findings suggest that the benzo[b]thiophene scaffold can be a platform for developing compounds that target critical cellular processes in cancer. However, detailed in vitro investigations are required to determine if Morpholine, 4-benzo[b]thien-3-yl- derivatives also induce apoptosis and cell cycle arrest in cancer cells and to elucidate the specific molecular pathways involved.

In Vitro Anti-inflammatory Pathway Investigations

Chronic inflammation is a key factor in the development and progression of many diseases. Thiophene derivatives have been recognized for their anti-inflammatory properties, with some acting as inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are crucial mediators of the inflammatory response. nih.gov The morpholine moiety is also present in compounds with anti-inflammatory activity. nih.gov

Research on thiophene-based compounds has shown their ability to modulate various inflammatory pathways. For example, some derivatives have been found to reduce inflammation by preventing mast cell degranulation and inhibiting the 5-LOX enzyme. Furthermore, certain methoxy-substituted thiophenes have been observed to down-regulate the expression of pro-inflammatory cytokines like TNF-α and IL-8 and to inhibit key signaling pathways such as ERK, p38, and NF-κB. A study on morpholine-capped β-lactam derivatives demonstrated significant anti-inflammatory effects through the inhibition of human inducible nitric oxide synthase (iNOS). nih.gov

While the anti-inflammatory potential of the parent scaffolds is evident, direct in vitro investigations into the specific anti-inflammatory pathways modulated by Morpholine, 4-benzo[b]thien-3-yl- derivatives are yet to be conducted. Future studies should aim to explore their effects on key inflammatory mediators and signaling cascades to establish their potential as anti-inflammatory agents.

In Vitro Antioxidant Capacity and Free Radical Scavenging Assays

Following a comprehensive review of publicly available scientific literature, no specific research studies detailing the in vitro antioxidant capacity or free radical scavenging activities of Morpholine, 4-benzo[b]thien-3-yl- derivatives were identified. While numerous studies have investigated the antioxidant potential of various morpholine-containing compounds and, separately, derivatives of benzo[b]thiophene, research focusing on the specific conjugate of these two moieties in the context of antioxidant and free radical scavenging assays appears to be absent from the current body of published work.

General studies on other morpholine derivatives have shown that the inclusion of the morpholine ring can contribute to antioxidant effects. For instance, certain morpholine Mannich bases and quinoline (B57606) derivatives bearing a morpholine substituent have demonstrated radical scavenging properties in assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) tests. Similarly, some derivatives of the benzo[b]thiophene scaffold, such as tetrahydrobenzo[b]thiophenes, have been evaluated for their antioxidant potential. However, without direct experimental data on Morpholine, 4-benzo[b]thien-3-yl- derivatives, any discussion of their potential antioxidant activity would be purely speculative.

Other In Vitro Biological Activity Screenings (e.g., anti-malarial, anti-diabetic, enzyme inhibition)

A thorough search of scientific databases and research articles yielded no specific data on the in vitro anti-malarial, anti-diabetic, or enzyme inhibitory activities of Morpholine, 4-benzo[b]thien-3-yl- derivatives.

The broader classes of morpholine and benzo[b]thiophene derivatives have independently been the subject of such investigations. For example, various morpholine-containing heterocyclic compounds have been explored for their potential as α-glucosidase inhibitors, relevant to anti-diabetic research. Likewise, the benzo[b]thiophene nucleus is a component of some molecules tested for enzyme inhibition, such as monoamine oxidase (MAO) inhibitors. In the field of anti-malarial drug discovery, derivatives containing thieno[3,4-c]quinoline, a related heterocyclic system, have been synthesized and evaluated against Plasmodium falciparum.

Despite the pharmacological interest in these individual scaffolds, no studies were found that have synthesized and screened compounds formed by the specific linkage of a morpholine ring to the 3-position of a benzo[b]thiophene core for these biological activities. Therefore, there is currently no research-based information to report on the anti-malarial, anti-diabetic, or enzyme-inhibiting potential of this particular class of compounds.

Advanced Methodologies for Characterization and Analysis in Research of Morpholine, 4 Benzo B Thien 3 Yl

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the purity assessment and quantitative analysis of non-volatile and thermally sensitive compounds like "Morpholine, 4-benzo[b]thien-3-yl-". Its high resolution and sensitivity make it ideal for separating the main compound from closely related impurities that may arise during synthesis.

Reversed-phase HPLC (RP-HPLC) is the most common mode used for this purpose. In this method, a non-polar stationary phase (typically C18 or C8) is used with a polar mobile phase, usually a mixture of water or buffer and an organic solvent like acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases. Purity is determined by calculating the peak area percentage of the main component relative to the total area of all observed peaks in the chromatogram. For quantitative analysis, a calibration curve is constructed using certified reference standards of the compound.

In the analysis of related heterocyclic compounds, such as morpholine (B109124) derivatives, derivatization can be employed to enhance detection. For instance, morpholine can be derivatized with reagents like 1-naphthylisothiocyanate (NIT) to form a thiourea (B124793) derivative that exhibits strong UV absorbance, thereby improving sensitivity for HPLC analysis with UV detection. researchgate.net Method validation for purity and quantitative assays includes assessing parameters such as linearity, accuracy, precision, specificity, and the limits of detection (LOD) and quantification (LOQ). nih.govijprajournal.com

ParameterTypical Condition/Value
ColumnReversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile PhaseGradient of Acetonitrile and Water/Buffer
Flow Rate1.0 mL/min
DetectionUV/Vis or Photodiode Array (PDA) at a specific wavelength (e.g., 254 nm)
Injection Volume10-20 µL
Column TemperatureAmbient or controlled (e.g., 30 °C)

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts and Impurities

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique for the identification and quantification of volatile and semi-volatile byproducts and impurities in pharmaceutical starting materials and active ingredients. thermofisher.com While "Morpholine, 4-benzo[b]thien-3-yl-" itself may not be sufficiently volatile for direct GC analysis without derivatization, GC-MS is invaluable for detecting residual solvents, starting materials, or volatile side-products from its synthesis.

The process involves separating volatile compounds in a gas chromatograph, where they are carried by an inert gas through a capillary column. The separated components then enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing both molecular weight and fragmentation pattern information critical for structural elucidation. ijprajournal.com For certain amines like morpholine, derivatization may be necessary to increase volatility and thermal stability. nih.gov For instance, morpholine can react with sodium nitrite (B80452) under acidic conditions to produce the volatile N-nitrosomorpholine, which is readily analyzable by GC-MS. nih.gov High-resolution accurate mass spectrometry (HRAMS) coupled with GC can further enhance confidence in impurity identification by providing elemental composition data. thermofisher.com

ParameterTypical Condition/Value
ColumnCapillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
Carrier GasHelium or Hydrogen
Inlet Temperature250-280 °C
Oven ProgramTemperature ramp (e.g., 50 °C hold for 2 min, then ramp to 300 °C at 10 °C/min)
Ionization ModeElectron Ionization (EI) at 70 eV
Mass AnalyzerQuadrupole, Time-of-Flight (TOF), or Orbitrap
MS Transfer Line Temp280-300 °C

Thermal Analysis Techniques for Material Characterization

Thermal analysis techniques are crucial for characterizing the physicochemical properties of materials, including their thermal stability, melting point, and polymorphic forms. mdpi.com For "Morpholine, 4-benzo[b]thien-3-yl-", Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are particularly informative.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the thermal stability and decomposition profile of the compound. A typical TGA curve for a stable organic compound like a benzo[b]thiophene derivative will show a plateau up to a certain temperature, after which a sharp drop in mass indicates decomposition. mdpi.comresearchgate.net The onset temperature of decomposition is a key indicator of thermal stability.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. nih.gov DSC is used to detect thermal transitions such as melting, crystallization, and glass transitions. springernature.com For a crystalline solid like "Morpholine, 4-benzo[b]thien-3-yl-", DSC analysis will reveal a sharp endothermic peak corresponding to its melting point. The presence of multiple melting peaks or other transitions could indicate polymorphism, which is the existence of different crystalline forms of the same compound. Characterizing these forms is vital as they can have different physical properties.

TechniqueInformation ObtainedTypical Application for Benzo[b]thiophene Derivatives
TGAThermal stability, decomposition temperature, solvent/water contentDetermining the temperature at which the compound begins to degrade. mdpi.com
DSCMelting point, enthalpy of fusion, glass transition, polymorphismIdentifying the melting point and investigating potential polymorphic forms. mdpi.com

Electrochemical Studies for Redox Properties and Stability

Electrochemical studies, particularly cyclic voltammetry (CV), are employed to investigate the redox properties of benzo[b]thiophene derivatives. doaj.org These studies provide valuable information about the compound's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are critical for applications in materials science, such as organic electronics. mdpi.comrsc.org

In a typical CV experiment, the potential of a working electrode is swept linearly versus time between two vertex potentials, and the resulting current is measured. The resulting voltammogram can show oxidation and reduction peaks corresponding to the removal or addition of electrons from the molecule. The onset potentials of these peaks are used to calculate the HOMO and LUMO energy levels. mdpi.com Such studies have been performed on various benzo[b]thiophene derivatives to understand how structural modifications influence their electronic properties. doaj.orgrsc.orgrsc.org The reversibility of the redox processes also gives an indication of the electrochemical stability of the generated radical ions.

ParameterDescriptionRelevance to Benzo[b]thiophene Derivatives
Oxidation Potential (Eox)Potential at which the compound loses electrons (is oxidized).Used to estimate the HOMO energy level. mdpi.com
Reduction Potential (Ered)Potential at which the compound gains electrons (is reduced).Used to estimate the LUMO energy level.
HOMO LevelHighest Occupied Molecular Orbital energy; related to the ability to donate an electron.Calculated from the onset oxidation potential. mdpi.com
LUMO LevelLowest Unoccupied Molecular Orbital energy; related to the ability to accept an electron.Calculated from the onset reduction potential or from HOMO and the optical bandgap. mdpi.com

Advanced Microscopy Techniques for Morphological Characterization

When "Morpholine, 4-benzo[b]thien-3-yl-" or its derivatives are used in the development of materials like thin films for organic electronics, their solid-state morphology plays a crucial role in performance. Advanced microscopy techniques are used to characterize this morphology at the micro- and nanoscale.

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide three-dimensional topographical images of a surface. In the context of benzo[b]thiophene derivatives, AFM has been used to investigate the microstructure and crystallinity of thin films. rsc.org It can reveal details about surface roughness, grain size, and molecular packing, which are critical factors influencing properties like charge carrier mobility in organic thin-film transistors. rsc.org The information gathered from AFM helps in optimizing film deposition processes to achieve desired morphologies for specific applications.

Future Perspectives and Emerging Research Directions for Morpholine, 4 Benzo B Thien 3 Yl

Design and Synthesis of Hybrid Molecules Incorporating Morpholine (B109124), 4-benzo[b]thien-3-yl-

A significant and promising research avenue is the design and synthesis of hybrid molecules that incorporate the Morpholine, 4-benzo[b]thien-3-yl- moiety. This strategy involves covalently linking this scaffold to other distinct chemical entities or pharmacophores to create novel compounds with potentially synergistic or entirely new functionalities. The objective is to develop multifunctional molecules that can, for instance, interact with multiple biological targets simultaneously, offering a potential strategy to overcome drug resistance in various diseases. Synthetic strategies often employ multi-step reaction sequences, leveraging modern organic chemistry techniques like cross-coupling reactions to forge the connections between the different molecular fragments. The benzo[b]thiophene core provides a rigid and electronically tunable platform, while the morpholine group can be modified to modulate solubility and pharmacokinetic properties.

Application in Supramolecular Chemistry and Self-Assembly (conceptual)

The field of supramolecular chemistry, which focuses on non-covalent interactions, offers a fertile ground for the conceptual application of Morpholine, 4-benzo[b]thien-3-yl-. The molecule possesses key structural features conducive to self-assembly. The planar and aromatic benzo[b]thiophene ring system is capable of engaging in π-π stacking interactions, a fundamental force in the organization of aromatic molecules. Concurrently, the oxygen and nitrogen atoms of the morpholine ring can act as hydrogen bond acceptors, while adjacent C-H groups can act as weak donors.

Conceptually, the interplay of these non-covalent forces could guide the spontaneous organization of individual molecules into well-defined, higher-order architectures. These could include one-dimensional fibers, two-dimensional sheets, or complex three-dimensional networks. The resulting supramolecular materials could exhibit novel properties, such as gel formation in specific solvents or the creation of liquid crystalline phases, making them candidates for advanced materials in electronics or sensing applications.

Role as Ligands in Catalysis or Materials Science

The presence of heteroatoms, specifically the nitrogen and oxygen within the morpholine ring, endows Morpholine, 4-benzo[b]thien-3-yl- with the ability to act as a ligand, coordinating to metal centers. This opens up potential applications in both catalysis and materials science.

In catalysis, complexes formed between this ligand and transition metals could function as novel catalysts for a variety of organic transformations. The electronic nature of the benzo[b]thiophene ring can be fine-tuned through substitution, which in turn would modulate the electronic properties and steric environment of the coordinated metal center. This offers a strategy for designing catalysts with high efficiency, selectivity, and stability for reactions such as cross-coupling, hydrogenation, or oxidation.

In materials science, Morpholine, 4-benzo[b]thien-3-yl- can be envisioned as a building block for coordination polymers or metal-organic frameworks (MOFs). The specific geometry and connectivity afforded by the ligand would direct the structure of the resulting network, leading to materials with tailored properties like porosity for gas storage and separation, or interesting photophysical characteristics for use in sensors or light-emitting devices.

Integration with Nanotechnology for Controlled Release Systems (conceptual, non-clinical)

A key conceptual direction for future research involves the integration of Morpholine, 4-benzo[b]thien-3-yl- with nanotechnology to create sophisticated systems for controlled release. In this paradigm, the molecule would not be administered directly but would be encapsulated within or chemically tethered to a nanocarrier, such as a liposome, polymer nanoparticle, or a porous silica (B1680970) nanoparticle.

The release of the active molecule from the nanocarrier could be designed to respond to specific triggers present in a target environment. For example, nanoparticles could be engineered to be pH-sensitive, releasing their payload in the acidic microenvironment often found in tumors or inflamed tissues. Alternatively, release could be triggered by external stimuli like light or an applied magnetic field. This approach, while still conceptual and non-clinical, holds the promise of enhancing therapeutic efficacy by delivering the compound to a specific location while minimizing systemic exposure.

High-Throughput Screening and Combinatorial Chemistry for Derivative Discovery

To unlock the full potential of the Morpholine, 4-benzo[b]thien-3-yl- scaffold, modern drug discovery techniques such as high-throughput screening (HTS) and combinatorial chemistry are indispensable. Combinatorial chemistry provides a powerful set of tools for the rapid synthesis of large, systematically organized libraries of derivatives. By varying the substituents at different positions on the benzo[b]thiophene ring or the morpholine moiety, tens of thousands of unique compounds can be generated.

These extensive libraries can then be evaluated using HTS, where automated systems test each compound for a specific biological activity, such as the inhibition of a particular enzyme or the binding to a cellular receptor. This parallel approach dramatically accelerates the pace of discovery, allowing for the rapid identification of "hit" compounds with desirable activity from a vast chemical space. These initial hits then serve as the starting point for more focused medicinal chemistry efforts to optimize potency, selectivity, and other pharmacologically relevant properties.

Advanced Bioinformatic and Chemoinformatic Approaches for Target Identification and Validation

Computational methods are integral to modern chemical biology and drug discovery, and they offer powerful strategies for investigating Morpholine, 4-benzo[b]thien-3-yl-. Advanced bioinformatic and chemoinformatic tools can be deployed to predict and validate its potential biological targets.

Techniques like inverse molecular docking, for example, can screen the structure of the compound against a vast library of known protein structures to identify potential binding partners. This in silico approach helps to generate hypotheses about the molecule's mechanism of action. Furthermore, chemoinformatic methods, such as quantitative structure-activity relationship (QSAR) studies and pharmacophore modeling, can analyze the chemical features of the scaffold and its derivatives to build predictive models that correlate structural attributes with biological activity. These computational insights can guide the synthesis of new, more potent, and selective analogs, thereby streamlining the discovery pipeline and reducing the reliance on costly and time-consuming experimental screening.

Q & A

Basic: What are standard synthetic routes for 4-benzo[b]thien-3-yl-morpholine derivatives?

Methodological Answer:
A common approach involves nucleophilic substitution or coupling reactions. For example, benzo[b]thiophene derivatives can react with morpholine precursors under catalytic conditions. describes a similar synthesis using brominated aryl halides (e.g., 4-bromobenzaldehyde) with morpholine, where a palladium catalyst facilitates coupling . Reaction optimization often includes:

  • Solvent selection (e.g., acetonitrile or DMF).
  • Temperature control (25–40°C for mild conditions; up to 80°C for accelerated kinetics).
  • Base additives (e.g., K₂CO₃ to deprotonate intermediates) .

Key Data:
In , a morpholine derivative was synthesized via SNAr (nucleophilic aromatic substitution) at 353 K (80°C) with 94% yield, highlighting the importance of temperature and base selection .

Advanced: How can reaction parameters be optimized for coupling benzo[b]thiophene derivatives with morpholine rings?

Methodological Answer:
Use factorial design experiments to evaluate variables. provides a framework for screening parameters:

VariableLow LevelHigh Level
Catalyst/Ketone (mol/mol)0.570.93
Morpholine/Ketone (mol/mol)3.77.3
Temperature (°C)2540
Stirring Rate (rpm)050

Statistical tools like ANOVA or response surface modeling (e.g., UnscramblerX) can identify critical factors. For instance, increasing morpholine stoichiometry (3.7→7.3 mol/mol) may improve coupling efficiency but require tighter temperature control to avoid side reactions .

Basic: What analytical techniques are critical for characterizing 4-benzo[b]thien-3-yl-morpholine?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., aromatic protons in benzo[b]thiophene at δ 7.0–7.6 ppm; morpholine CH₂ signals at δ 3.5–4.0 ppm) .
  • X-ray Crystallography : Resolves molecular conformation. reports a morpholine ring in a chair conformation (puckering parameters: Q = 0.573 Å, θ = 178.85°) and intramolecular hydrogen bonding (C–H···F) stabilizing the structure .
  • Mass Spectrometry : Validates molecular weight (e.g., exact mass via HRMS for C₁₁H₁₃NOS: 223.0764 g/mol).

Advanced: How do structural modifications influence the biological activity of morpholine derivatives?

Methodological Answer:

  • Electron-Withdrawing Groups (e.g., –CF₃, –NO₂): Enhance metabolic stability but may reduce solubility. In , a nitro group at the 3-position increased binding affinity to kinase targets .
  • Morpholine Ring Conformation : Chair vs. boat conformations affect pharmacokinetics. For example, chair conformers (θ ≈ 180°) in improve membrane permeability .
  • Hydrogen Bonding : Intramolecular interactions (e.g., C–H···F) can stabilize bioactive conformations, as seen in ’s crystal structure .

Basic: What safety protocols are recommended for handling morpholine derivatives?

Methodological Answer:

  • Acute Toxicity : Use fume hoods and PPE (gloves, goggles) due to potential skin/eye irritation ( ).
  • Carcinogenicity : IARC classifies morpholine as Group 3 (not classifiable for human carcinogenicity), but derivatives with aromatic groups (e.g., benzo[b]thiophene) may require genotoxicity screening .
  • Storage : Store in inert atmospheres (N₂/Ar) at 2–8°C to prevent degradation .

Advanced: How can computational methods aid in predicting the reactivity of 4-benzo[b]thien-3-yl-morpholine?

Methodological Answer:

  • DFT Calculations : Predict electrophilic/nucleophilic sites. For example, the LUMO of benzo[b]thiophene is localized at the 3-position, favoring morpholine coupling .
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways. Acetonitrile (ε = 37.5) may stabilize transition states better than DMF (ε = 36.7) .
  • QSAR Models : Correlate substituent effects (e.g., –CF₃) with bioactivity using tools like OECD QSAR Toolbox .

Basic: What are common side reactions during morpholine derivatization?

Methodological Answer:

  • Oxidation : Morpholine’s secondary amine can oxidize to nitroxides under strong oxidizing conditions (e.g., KMnO₄) .
  • Ring-Opening : Acidic conditions may hydrolyze morpholine to diethanolamine derivatives.
  • Dimerization : Excess base (e.g., NaH) can deprotonate aromatic C–H bonds, leading to undesired coupling .

Advanced: How does crystallography inform drug design for morpholine-containing compounds?

Methodological Answer:
X-ray structures reveal:

  • Hydrogen-Bond Networks : In , intermolecular C–H···O bonds create supramolecular chains, suggesting solid-state stability .
  • Torsional Angles : Dihedral angles between morpholine and aryl rings (e.g., 58.04° in ) influence binding to protein targets .
  • Disorder Analysis : For flexible groups (e.g., –CF₃), refine occupancy ratios (e.g., 0.549:0.451) to model dynamic behavior .

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